molecular formula C18H17NO B13110392 1-((S)-(Methylamino)(phenyl)methyl)naphthalen-2-OL

1-((S)-(Methylamino)(phenyl)methyl)naphthalen-2-OL

Cat. No.: B13110392
M. Wt: 263.3 g/mol
InChI Key: ZVQHRWAHFINXHH-SFHVURJKSA-N
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Description

1-((S)-(Methylamino)(phenyl)methyl)naphthalen-2-OL is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene ring system substituted with a methylamino group and a phenylmethyl group. Its distinct chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((S)-(Methylamino)(phenyl)methyl)naphthalen-2-OL typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as acids or bases to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-((S)-(Methylamino)(phenyl)methyl)naphthalen-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted naphthalenes, quinones, and other functionalized aromatic compounds .

Mechanism of Action

The mechanism of action of 1-((S)-(Methylamino)(phenyl)methyl)naphthalen-2-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-((S)-(Methylamino)(phenyl)methyl)naphthalen-2-OL is unique due to its specific substitution pattern and the presence of the methylamino group, which influences its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H17NO

Molecular Weight

263.3 g/mol

IUPAC Name

1-[(S)-methylamino(phenyl)methyl]naphthalen-2-ol

InChI

InChI=1S/C18H17NO/c1-19-18(14-8-3-2-4-9-14)17-15-10-6-5-7-13(15)11-12-16(17)20/h2-12,18-20H,1H3/t18-/m0/s1

InChI Key

ZVQHRWAHFINXHH-SFHVURJKSA-N

Isomeric SMILES

CN[C@@H](C1=CC=CC=C1)C2=C(C=CC3=CC=CC=C32)O

Canonical SMILES

CNC(C1=CC=CC=C1)C2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

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